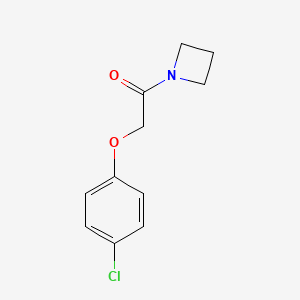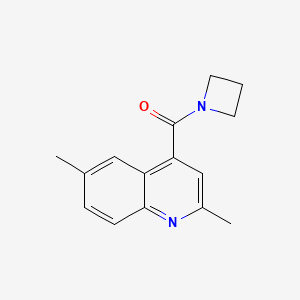
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-thiophen-3-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-thiophen-3-ylmethanone, also known as MQT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MQT is a heterocyclic compound that belongs to the class of quinoline derivatives. It has a molecular weight of 327.4 g/mol and a molecular formula of C18H16N2O2S.
科学的研究の応用
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-thiophen-3-ylmethanone has been studied extensively for its potential therapeutic applications. One of the most promising areas of research is its use as an anticancer agent. Studies have shown that (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-thiophen-3-ylmethanone exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells. (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-thiophen-3-ylmethanone has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer therapy.
作用機序
The mechanism of action of (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-thiophen-3-ylmethanone is not fully understood, but studies suggest that it may act through multiple pathways. One proposed mechanism is that (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-thiophen-3-ylmethanone inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-thiophen-3-ylmethanone may prevent cancer cells from dividing and growing.
Biochemical and Physiological Effects:
In addition to its anticancer properties, (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-thiophen-3-ylmethanone has also been shown to exhibit other biochemical and physiological effects. Studies have shown that (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-thiophen-3-ylmethanone has antioxidant properties, which may help protect cells from oxidative damage. (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-thiophen-3-ylmethanone has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This suggests that (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-thiophen-3-ylmethanone may have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-thiophen-3-ylmethanone in lab experiments is its relatively simple synthesis method. This makes it a cost-effective compound to produce in large quantities for research purposes. However, one limitation of using (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-thiophen-3-ylmethanone is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for research on (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-thiophen-3-ylmethanone. One area of interest is the development of (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-thiophen-3-ylmethanone derivatives that exhibit improved anticancer activity and reduced toxicity. Another area of research is the investigation of the potential use of (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-thiophen-3-ylmethanone in combination with other anticancer agents to enhance its therapeutic efficacy. Additionally, further studies are needed to fully understand the mechanism of action of (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-thiophen-3-ylmethanone and its potential applications in the treatment of other diseases.
合成法
The synthesis of (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-thiophen-3-ylmethanone can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-amino-3-methoxybenzoic acid with thiophene-3-carboxylic acid chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with 2,4-dichloroquinoline in the presence of a catalyst such as palladium on carbon to yield (6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-thiophen-3-ylmethanone.
特性
IUPAC Name |
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2S/c1-18-13-4-5-14-11(9-13)3-2-7-16(14)15(17)12-6-8-19-10-12/h4-6,8-10H,2-3,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYNPLAEYJBHHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(CCC2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-thiophen-3-ylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-fluoro-N-methyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7473527.png)

![N-[2-(dimethylamino)-2-oxoethyl]-N,3,5-trimethylbenzamide](/img/structure/B7473546.png)



![N-[2-(dimethylamino)-2-oxoethyl]-N,2,5-trimethylbenzamide](/img/structure/B7473574.png)
